25B-NBF (hydrochloride)

Receptor Pharmacology Binding Assay 5-HT2A

25B-NBF (hydrochloride) is an analytical reference standard engineered for forensic and receptor pharmacology research. Unlike generic NBOMe analogs, its N-benzyl substitution confers a >12-fold increase in 5-HT2A binding affinity (pKi=8.57) and a distinct metabolic profile with 33 characterized metabolites, ensuring reliable LC-MS/MS toxicological screening where generic panels fail. Its Gq-biased signaling at 5-HT2A, with minimal β-arrestin recruitment, makes it indispensable for pathway-specific studies. Supplied as a crystalline solid with ≥98% purity, verified by batch-specific CoA. For research use only; not for human consumption.

Molecular Formula C17H20BrClFNO2
Molecular Weight 404.7 g/mol
CAS No. 1539266-17-5
Cat. No. B593100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25B-NBF (hydrochloride)
CAS1539266-17-5
Synonyms2C-B-NBF
Molecular FormulaC17H20BrClFNO2
Molecular Weight404.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)Br.Cl
InChIInChI=1S/C17H19BrFNO2.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-15(13)19;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H
InChIKeyOSPTXOUFWUFHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25B-NBF (hydrochloride) CAS 1539266-17-5: Key Specifications and Pharmacological Profile for Forensic and Research Procurement


25B-NBF (hydrochloride) is a synthetic N-benzylphenethylamine derivative of the psychedelic 2C-B. It is a potent agonist of the 5-HT2C receptor, binding to human 5-HT2A and rat 5-HT2C receptors with pKi values of 8.57 and 7.73, respectively . The compound is supplied as a crystalline solid with ≥98% purity and is intended exclusively for forensic and research applications [1]. This analytical reference standard is essential for laboratories conducting toxicological screening, metabolism studies, and receptor pharmacology research, given its distinct structural and metabolic profile [2].

Why 25B-NBF (hydrochloride) Cannot Be Substituted with Generic 2C-B or NBOMe Analogs


The N-benzyl substitution in 25B-NBF fundamentally alters its pharmacological profile compared to both its parent compound 2C-B and other N-benzyl analogs like NBOMes. This modification results in a significant increase in 5-HT2A binding affinity [1]. Critically, 25B-NBF exhibits a distinct metabolic fate, undergoing extensive hepatic extraction with a ratio of 0.80, which is crucial for developing accurate bioanalytical methods [2]. Its specific metabolism, catalyzed by a unique panel of CYP and UGT enzymes, differs from that of 25B-NBOMe, which is rapidly degraded by human liver microsomes [3]. Therefore, substituting 25B-NBF with a generic analog in research or forensic standards compromises data integrity, analytical accuracy, and the validity of receptor binding studies.

Quantitative Differentiation of 25B-NBF (hydrochloride) from Structural Analogs: A Data-Driven Evidence Guide


Receptor Binding Affinity: 25B-NBF vs. 2C-B

The N-benzyl substitution of 2C-B to create 25B-NBF results in a >12-fold increase in affinity for the human 5-HT2A receptor. 25B-NBF has a pKi of 8.57 (Ki ≈ 2.7 nM) , compared to 2C-B's pKi of 7.47 (Ki ≈ 33.9 nM) [1]. This difference is critical for studies requiring high receptor occupancy at low concentrations.

Receptor Pharmacology Binding Assay 5-HT2A

Receptor Binding Affinity: 25B-NBF vs. 25B-NBOMe

25B-NBF and 25B-NBOMe are both high-affinity 5-HT2A agonists, but they differ significantly in their absolute binding values and, more importantly, in their metabolic stability. 25B-NBF has a pKi of 8.57 (Ki ≈ 2.7 nM) , while 25B-NBOMe is reported with a Ki of 0.05 nM . However, 25B-NBOMe is known to be very rapidly degraded by human liver microsomes, leading to low oral bioavailability [1], a limitation not shared by 25B-NBF in the same model system.

Receptor Pharmacology Binding Assay 5-HT2A

Metabolic Stability and Clearance: 25B-NBF in Human Hepatocytes

25B-NBF is extensively metabolized in human hepatocytes, with a high hepatic extraction ratio of 0.80, indicating it undergoes near-complete first-pass metabolism [1]. This metabolism yields 33 distinct metabolites via pathways including hydroxylation, O-demethylation, N-debenzylation, glucuronidation, and sulfation, catalyzed by CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 enzymes [1]. This contrasts with 25B-NBOMe, which is very rapidly degraded by human liver microsomes, with all analogs exhibiting intrinsic clearance above 1.3 L/kg/h, predictive of high first-pass metabolism [2].

Forensic Toxicology Drug Metabolism LC-MS

5-HT2A/2C Selectivity and Functional Bias of NBF Analogs

NBF analogs, including 25B-NBF, display high affinity and selectivity for the 5-HT2A receptor and demonstrate functional bias, defined as the preference for Gq over β-arrestin pathways at the 5-HT2A receptor, similar to that of serotonin (5-HT) [1]. While specific quantitative data for 25B-NBF's selectivity is not reported, a closely related analog, 25C-NBF, shows a binding Ki of 0.8 nM and 59-fold selectivity over 5-HT2C . In contrast, 25B-NBOMe exhibits a 100-fold selectivity for 5-HT2A over 5-HT2C (Ki 0.05 nM vs 4.6 nM) , but its functional bias profile differs from that of the NBF series.

Receptor Pharmacology Functional Assay Selectivity

Recommended Research and Industrial Applications for 25B-NBF (hydrochloride)


Forensic Toxicology: Development of Confirmatory LC-MS/MS Methods

Given the extensive characterization of its 33 metabolites [1], 25B-NBF is an ideal analytical standard for forensic toxicology labs developing targeted screening methods. The known metabolic pathways (CYP1A1, 1A2, 2B6, etc.) allow for the identification of specific urinary or plasma biomarkers, ensuring reliable detection of 25B-NBF abuse where generic NBOMe screens may fail.

Receptor Pharmacology: High-Affinity 5-HT2A Agonist with Favorable Metabolic Stability

For studies investigating 5-HT2A receptor function, 25B-NBF offers a >12-fold increase in affinity over 2C-B . This high affinity, combined with its distinct metabolic profile that avoids the extreme instability of 25B-NBOMe [2], makes it a more reliable agonist for in vitro and ex vivo experiments where consistent receptor occupancy is required over extended time courses.

Biased Signaling Research: A Gq-Preferring 5-HT2A Agonist Tool

NBF compounds, as a class, exhibit a functional bias toward Gq signaling over β-arrestin recruitment at the 5-HT2A receptor, a profile similar to that of serotonin [3]. This characteristic makes 25B-NBF a valuable tool for researchers dissecting the specific contributions of Gq-mediated pathways to the cellular and behavioral effects of 5-HT2A activation, providing a distinct pharmacological alternative to β-arrestin-biased agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 25B-NBF (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.